molecular formula C14H21N5O4 B1219348 O(6)-n-Butyldeoxyguanosine CAS No. 50704-48-8

O(6)-n-Butyldeoxyguanosine

Cat. No. B1219348
CAS RN: 50704-48-8
M. Wt: 323.35 g/mol
InChI Key: LXEMNXGQVVPJCH-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O(6)-n-Butyldeoxyguanosine, also known as O(6)-n-Butyldeoxyguanosine, is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality O(6)-n-Butyldeoxyguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O(6)-n-Butyldeoxyguanosine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50704-48-8

Product Name

O(6)-n-Butyldeoxyguanosine

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-butoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H21N5O4/c1-2-3-4-22-13-11-12(17-14(15)18-13)19(7-16-11)10-5-8(21)9(6-20)23-10/h7-10,20-21H,2-6H2,1H3,(H2,15,17,18)/t8-,9+,10+/m0/s1

InChI Key

LXEMNXGQVVPJCH-IVZWLZJFSA-N

Isomeric SMILES

CCCCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

SMILES

CCCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Canonical SMILES

CCCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

synonyms

2'-deoxy-O(6)-butylguanosine
O(6)-BDG
O(6)-butyl-2'-deoxyguanosine
O(6)-n-butyldeoxyguanosine

Origin of Product

United States

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